molecular formula C18H25ClN2OS B12231398 2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B12231398
M. Wt: 352.9 g/mol
InChI Key: MBYRDJCESRRVQC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the diazepane ring, followed by the introduction of the thian-4-yl group and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary from mild to extreme temperatures and pressures, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and its potential as a biochemical tool.

    Medicine: Investigating its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane used as an anxiolytic and anticonvulsant.

    Clonazepam: Another diazepane with similar therapeutic uses.

    Thian-4-yl derivatives:

Uniqueness

2-(2-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25ClN2OS

Molecular Weight

352.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C18H25ClN2OS/c19-17-5-2-1-4-15(17)14-18(22)21-9-3-8-20(10-11-21)16-6-12-23-13-7-16/h1-2,4-5,16H,3,6-14H2

InChI Key

MBYRDJCESRRVQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCSCC3

Origin of Product

United States

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